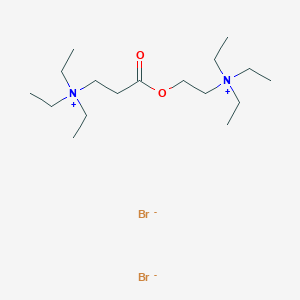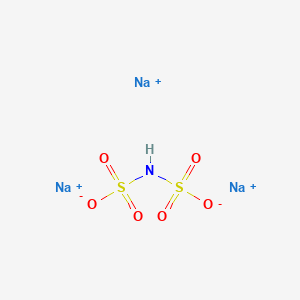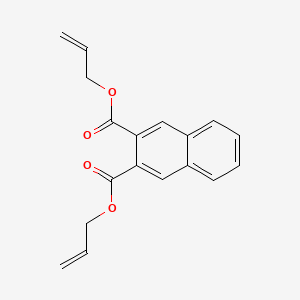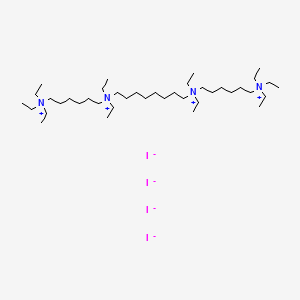
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ethyl groups and ammonium ions, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide typically involves the reaction of triethylamine with ethyl iodide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{N(CH}_2\text{CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{N(CH}_2\text{CH}_3\text{)}_4^+ \text{I}^- ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism by which 7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide exerts its effects involves interactions with specific molecular targets. The compound is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These interactions lead to various physiological effects, including vasodilation and inhibition of certain cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylammonium iodide: A quaternary ammonium compound with similar structural features.
Tetramethylammonium hydroxide: Another quaternary ammonium compound with different functional groups.
Uniqueness
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide is unique due to its specific arrangement of ethyl groups and ammonium ions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
77967-20-5 |
|---|---|
Molekularformel |
C40H90I4N4 |
Molekulargewicht |
1134.8 g/mol |
IUPAC-Name |
8-[diethyl-[6-(triethylazaniumyl)hexyl]azaniumyl]octyl-diethyl-[6-(triethylazaniumyl)hexyl]azanium;tetraiodide |
InChI |
InChI=1S/C40H90N4.4HI/c1-11-41(12-2,13-3)35-29-25-27-33-39-43(17-7,18-8)37-31-23-21-22-24-32-38-44(19-9,20-10)40-34-28-26-30-36-42(14-4,15-5)16-6;;;;/h11-40H2,1-10H3;4*1H/q+4;;;;/p-4 |
InChI-Schlüssel |
FYBZXRCZUOMVNQ-UHFFFAOYSA-J |
Kanonische SMILES |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CCCCCCCC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[I-].[I-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



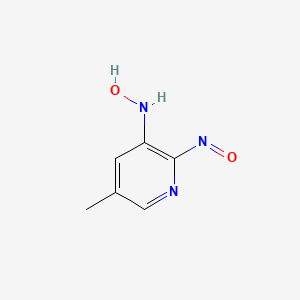
![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)
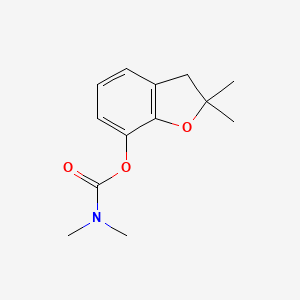
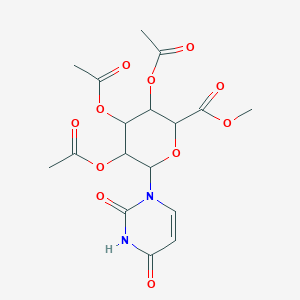



![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)

![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
